
4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound featuring a unique structure that combines an oxazolidine ring with a phenyl group and a cyclohexa-2,5-dien-1-one moiety
Preparation Methods
The synthesis of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of a phenyl-substituted oxazolidine with a cyclohexa-2,5-dien-1-one derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Preliminary studies suggest that it may have applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazolidine and phenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, which may account for its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(5-Phenyl-3H-1,3,4-oxadiazol-2-ylidene)cyclohexa-2,5-dien-1-one: This compound shares a similar structure but features an oxadiazole ring instead of an oxazolidine ring.
4-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)cyclohexa-2,5-dien-1-one:
The uniqueness of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
207297-09-4 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C15H13NO2/c17-13-8-6-11(7-9-13)14-10-15(18-16-14)12-4-2-1-3-5-12/h1-9,15,17H,10H2 |
InChI Key |
YWIJFRFGHPJMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

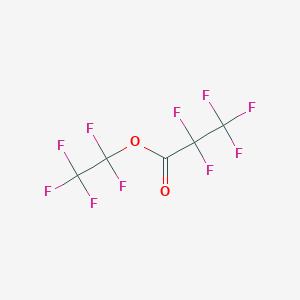
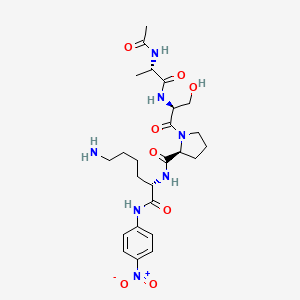
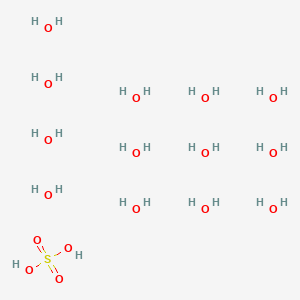
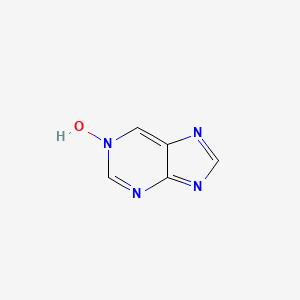

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
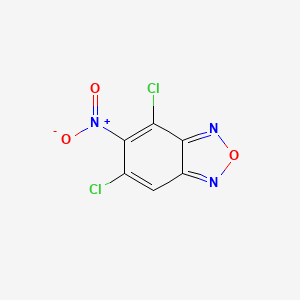
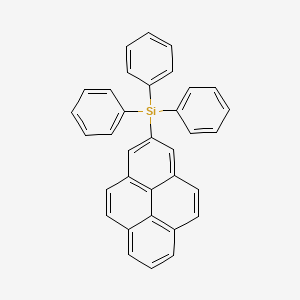
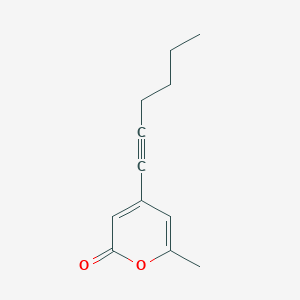
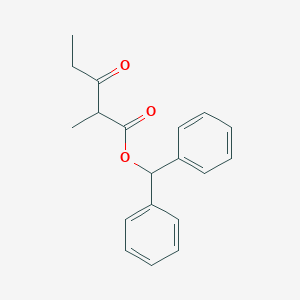
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
